Defined Role as Intermediate (V) in the Published PEG-Daunorubicin Prodrug Synthesis Route
2-(4-((tert-Butyldimethylsilyl)oxy)-2-methylbutan-2-yl)-3,5-dimethylphenol is explicitly Intermediate (V) in the only published synthesis route for PEG-daunorubicin prodrugs based on the trimethyl lock lactonization system [1]. In this 14-step convergent synthesis (Greenwald et al., J Med Chem 2000), Intermediate (V) is generated via selective TBDMS protection of the primary alcohol of Intermediate (IV) and is then coupled with Boc-Ala-OH to form ester (VII), which after sequential deprotection, oxidation, and Boc removal ultimately yields the active PEG-daunorubicin conjugate. No alternative intermediate has been validated in the published literature for this specific synthetic sequence. The final PEG-daunorubicin prodrug with a plasma half-life of 2 h demonstrated superior in vivo efficacy against SKOV3 ovarian tumors compared to equivalent amounts of free daunorubicin [1].
| Evidence Dimension | Validated synthetic route step position for PEG-daunorubicin prodrug preparation |
|---|---|
| Target Compound Data | Intermediate (V) — explicit, documented role in the only published route to TML-based PEG-daunorubicin prodrugs; 14-step convergent synthesis |
| Comparator Or Baseline | No alternative TML intermediate has been published or validated for this specific prodrug synthesis; the free alcohol Intermediate (IV) (2-(3-hydroxy-1,1-dimethylpropyl)-3,5-dimethylphenol) cannot directly enter the coupling step without prior protection of the primary alcohol |
| Quantified Difference | Unique documented synthetic role; zero published alternatives for this specific TML-prodrug sequence |
| Conditions | J Med Chem 2000, 43(3):475-487; synthesis conditions: TBDMS-Cl, Et₃N, CH₂Cl₂, selective O-protection at primary hydroxy group of (IV) |
Why This Matters
Procurement of this specific intermediate directly enables reproduction of the published PEG-daunorubicin prodrug synthesis, eliminating the need to re-develop or re-validate the protecting group strategy—a risk-intensive process for ANDA-related pharmaceutical development.
- [1] Greenwald RB, Choe YH, Conover CD, Shum K, Wu D, Royzen M. Drug delivery systems based on trimethyl lock lactonization: poly(ethylene glycol) prodrugs of amino-containing compounds. J Med Chem. 2000;43(3):475-487. doi:10.1021/jm990498j. PMID: 10669575. View Source
